molecular formula C29H31N3O4 B505410 ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE

Cat. No.: B505410
M. Wt: 485.6g/mol
InChI Key: OLLCJDIDWIIBQX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring with an acetyl substituent, and a diphenylacetamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoate Core: Starting with a substituted benzene derivative, the benzoate core can be synthesized through esterification reactions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the piperazine moiety.

    Acetylation of Piperazine: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Diphenylacetamido Group: The diphenylacetamido group can be introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent or in drug development.

    Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a methyl group instead of an acetyl group on the piperazine ring.

    ETHYL 4-(4-ACETYLPIPERIDIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a piperidine ring instead of a piperazine ring.

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or studying specific biochemical pathways.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C29H31N3O4/c1-3-36-29(35)24-14-15-26(32-18-16-31(17-19-32)21(2)33)25(20-24)30-28(34)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,27H,3,16-19H2,1-2H3,(H,30,34)

InChI Key

OLLCJDIDWIIBQX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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